2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate
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Overview
Description
2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrazine ring fused with a tetrahydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally include controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl) 7-methyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate
- 2-(tert-Butyl) 7-propyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate
Uniqueness
2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate is unique due to its specific structural features, such as the ethyl group at the 7-position and the tert-butyl group at the 2-position. These structural differences can lead to variations in reactivity, stability, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H24N2O4 |
---|---|
Molecular Weight |
296.36 g/mol |
IUPAC Name |
2-O-tert-butyl 7-O-ethyl 3,4,6,7-tetrahydro-1H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate |
InChI |
InChI=1S/C15H24N2O4/c1-5-20-13(18)11-8-12-10-17(7-6-16(12)9-11)14(19)21-15(2,3)4/h8,11H,5-7,9-10H2,1-4H3 |
InChI Key |
CEPJYSYBBYWQEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN2CCN(CC2=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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